Methylene bisfluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylene bisfluoroacetate is an organic compound with the chemical formula C5H4F2O4 It is a derivative of fluoroacetic acid and is characterized by the presence of two fluoroacetate groups connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylene bisfluoroacetate can be synthesized through several methods. One common approach involves the reaction of fluoroacetic acid with formaldehyde under acidic conditions. The reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield this compound. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of fluoroacetic acid and formaldehyde to the reactor, where the reaction takes place under controlled temperature and pressure. The product is then purified using distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methylene bisfluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluoroacetic acid and formaldehyde.
Reduction: It can be reduced to form methylene bisfluoroalcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually carried out in an inert solvent like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions. The reaction conditions vary depending on the nucleophile used.
Major Products
Oxidation: Fluoroacetic acid and formaldehyde.
Reduction: Methylene bisfluoroalcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methylene bisfluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential use as a biochemical probe to investigate metabolic pathways involving fluoroacetate.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methylene bisfluoroacetate involves its interaction with specific enzymes and metabolic pathways. It is known to inhibit aconitase, an enzyme involved in the citric acid cycle. This inhibition leads to the accumulation of fluoroacetate, which is toxic to cells. The compound’s effects are mediated through its ability to interfere with cellular respiration and energy production.
Comparison with Similar Compounds
Methylene bisfluoroacetate can be compared with other similar compounds, such as:
Fluoroacetic acid: Both compounds contain fluoroacetate groups, but this compound has two such groups connected by a methylene bridge, making it more complex.
Methylene bis(trifluoroacetate): This compound has trifluoroacetate groups instead of fluoroacetate groups, which can lead to different reactivity and applications.
Sodium fluoroacetate: This is a simple salt of fluoroacetic acid and is commonly used as a pesticide. This compound, being an ester, has different chemical properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block for the synthesis of complex molecules. Ongoing research continues to explore its applications and mechanisms of action, highlighting its importance in scientific and industrial contexts.
Properties
CAS No. |
63917-08-8 |
---|---|
Molecular Formula |
C5H6F2O4 |
Molecular Weight |
168.10 g/mol |
IUPAC Name |
bis(fluoromethyl) propanedioate |
InChI |
InChI=1S/C5H6F2O4/c6-2-10-4(8)1-5(9)11-3-7/h1-3H2 |
InChI Key |
JVHROOASFGOKFF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)OCF)C(=O)OCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.